Genkwadaphnin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Analyse Des Réactions Chimiques

Genkwadaphnin undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anti-Cancer Properties

Genkwadaphnin has shown significant anti-tumor activities across various cancer types. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

- Hepatocellular Carcinoma: this compound inhibited the growth and metastasis of hepatocellular carcinoma cells both in vitro and in vivo. It was found to suppress the expression and activity of 3β-hydroxysteroid-Δ24 reductase, a key enzyme in cholesterol biosynthesis, which is often upregulated in cancer cells. This suppression led to reduced cholesterol levels and altered lipid raft structures crucial for cancer cell signaling .

- Leukemic Cell Lines: The compound has demonstrated cytotoxic effects against various leukemic cell lines by suppressing DNA synthesis and activating apoptotic pathways .

Immune Modulation

This compound plays a crucial role in modulating immune responses, particularly through the activation of natural killer (NK) cells.

Mechanism of Action:

- This compound induces the transcription of interferon-gamma (IFN-γ) in NK cells via the PKD1/NF-κB/STAT1 signaling pathway. This activation enhances the immune system's ability to combat infections and tumors .

Case Studies:

- Herpes Simplex Virus: In studies involving murine models, treatment with vinegar-processed Daphne genkwa significantly improved resistance against herpes simplex virus type 1 (HSV-1) infection by enhancing NK cell activity. Mice treated post-infection exhibited reduced viral replication and improved survival rates .

Anti-Inflammatory Effects

This compound has been recognized for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings:

- The compound has been shown to reduce inflammation markers in various models, suggesting potential therapeutic applications for conditions characterized by chronic inflammation .

Antiviral Activity

The antiviral properties of this compound extend beyond HSV-1, indicating broader applications in virology.

Research Insights:

- Studies have indicated that this compound can enhance resistance against viral infections by modulating immune responses, specifically through NK cell activation . This suggests its potential use as an antiviral agent in clinical settings.

Other Biological Activities

This compound exhibits additional biological activities, including:

- Cholesterol-Lowering Effects: By inhibiting enzymes involved in cholesterol synthesis, it may contribute to managing hyperlipidemia.

- Potential Anti-HIV Activity: Some preliminary studies suggest that daphnane diterpenes might possess anti-HIV properties, although further research is needed .

Data Summary Table

Mécanisme D'action

Genkwadaphnin exerts its effects through several molecular pathways:

Cholesterol Biosynthesis Inhibition: It blocks DHCR24-mediated cholesterol biosynthesis, affecting lipid rafts formation and inhibiting cancer cell growth and invasion.

IFN-γ Production: It activates the PKD1/NF-κB/STAT1 pathway, leading to increased IFN-γ production in natural killer cells.

Apoptosis Induction: It induces apoptosis in cancer cells through various molecular mechanisms.

Comparaison Avec Des Composés Similaires

Genkwadaphnin is unique among daphnane diterpenes due to its specific biological activities. Similar compounds include:

- Pimelotide A

- Yuanhuafine

- Yuanhuadine

- Genkwadane E

- Yuanhuapine

- Yuanhualine

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Activité Biologique

Genkwadaphnin (GD) is a daphnane diterpene ester primarily derived from plants in the Daphne genus, particularly Daphne genkwa. This compound has garnered attention for its diverse biological activities, especially in the context of cancer treatment and immune modulation. This article synthesizes current research findings, pharmacological data, and case studies to provide a comprehensive overview of the biological activity of this compound.

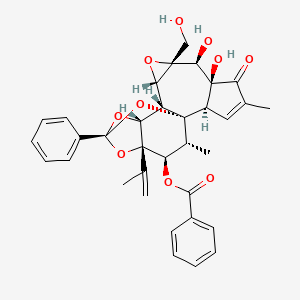

Chemical Structure and Sources

This compound is characterized by its unique daphnane structure, which contributes to its biological properties. It has been isolated from various species, including:

- Daphne genkwa

- Dendrostellera lessertii

- Daphne odorata

- Gnidia latifolia

- Gnidia glaucus

Anticancer Effects

This compound exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC), human colon cancer, squamous cell carcinoma, and leukemia. Key findings include:

- Inhibition of HCC Growth : GD has been shown to inhibit the growth and invasion of HCC cells both in vitro and in vivo. It achieves this by suppressing the expression and activity of 3β-hydroxysteroid-Δ24 reductase (DHCR24), a critical enzyme in cholesterol biosynthesis that plays a role in lipid raft formation .

- Mechanism of Action : The inhibition of DHCR24 leads to altered cholesterol levels and disrupted lipid rafts, which are essential for cancer cell proliferation and survival .

Immune Modulation

This compound also plays a role in enhancing immune responses:

- Natural Killer (NK) Cell Activation : GD has been reported to induce interferon-gamma (IFN-γ) production via the PKD1/NF-κB/STAT1 signaling pathway, promoting NK cell activity and enhancing immune surveillance against tumors .

- Cytokine Regulation : It modulates inflammatory cytokines, contributing to its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can trigger apoptosis in cancer cells through various pathways:

- Cell Lines Tested : Research has utilized several cancer cell lines, including Hep3B (HCC) and SW620 (colon cancer), showing IC50 values ranging from 3.0 to 6.5 µM for cytotoxic effects .

In Vivo Studies

Animal models have further validated the efficacy of this compound:

- BALB/c Nude Mice : In vivo experiments using BALB/c nude mice showed that GD significantly reduced tumor growth associated with HCC, highlighting its therapeutic potential .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

- Hepatocellular Carcinoma : A study reported that patients treated with compounds derived from Daphne genkwa exhibited improved outcomes compared to controls, suggesting the potential for GD as part of a combination therapy regimen .

- Leukemia Treatment : Clinical observations indicated that GD could enhance the efficacy of traditional leukemia treatments by targeting specific cellular pathways involved in tumor growth .

Summary Table of Biological Activities

Propriétés

Numéro CAS |

55073-32-0 |

|---|---|

Formule moléculaire |

C34H34O10 |

Poids moléculaire |

602.6 g/mol |

Nom IUPAC |

[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate |

InChI |

InChI=1S/C34H34O10/c1-17(2)32-25(40-28(37)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(36)31(22,39)29(38)30(16-35)26(41-30)23(33)27(32)42-34(43-32,44-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,35,38-39H,1,16H2,2-4H3/t19-,22-,23+,25-,26+,27-,29-,30+,31-,32+,33+,34-/m1/s1 |

Clé InChI |

QKMXESBAFIKRAD-MGAVNPOISA-N |

SMILES |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

SMILES isomérique |

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)O[C@](O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

SMILES canonique |

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C8=CC=CC=C8 |

Synonymes |

genkwadaphnin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.